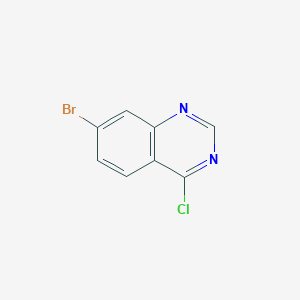

7-Bromo-4-chloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZJBXYXSWZAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588389 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-55-5 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-chloroquinazoline chemical properties

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds. Within this class, this compound has emerged as a cornerstone building block, particularly in the development of targeted cancer therapies. Its strategic di-halogenation provides two distinct and chemically orthogonal reactive sites, offering synthetic chemists a robust platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and pivotal role as a precursor to a new generation of therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing insights grounded in practical application.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its stability and handling require specific laboratory conditions.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 573675-55-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [2][3][4] |

| Molecular Weight | 243.49 g/mol | [3] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95-98% | [3][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), sealed away from moisture. | [2][3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

| XLogP3-AA | 3.2 | [2][6] |

Chemical Structure Visualization

The structural arrangement of the bromine and chlorine atoms dictates the molecule's reactivity. The chlorine at the 4-position is highly activated towards nucleophilic substitution, while the bromine at the 7-position is primed for metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Mechanism

The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is a robust and high-yielding method.

Synthetic Workflow

The conversion of 7-bromo-3,4-dihydroquinazolin-4-one to the target compound is typically achieved using a potent chlorinating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 7-bromoquinazolin-4(3H)-one.[7]

Materials:

-

7-bromoquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Crushed ice

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-5 volumes).

-

Base Addition: To the suspension, slowly add N,N-Diisopropylethylamine (DIPEA, ~1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture over crushed ice. This step quenches the excess POCl₃ in a controlled exothermic reaction.

-

Extraction: Dilute the quenched mixture with dichloromethane (DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual inorganic impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by filtration over a pad of silica gel using a suitable eluent like ethyl acetate to yield the pure this compound.[7]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular libraries.

Core Reactivity Principles

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly electrophilic, activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. It readily undergoes substitution with a wide range of nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of synthesizing 4-anilinoquinazoline derivatives, which are prevalent in kinase inhibitors.[8]

-

Palladium-Catalyzed Cross-Coupling at C7: The bromine atom at the 7-position on the benzene ring is less reactive towards nucleophilic attack but is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups, providing a powerful tool to modulate the compound's steric and electronic properties.[9]

Caption: Key reaction pathways for this compound.

PART 4: Application in Drug Discovery - A Kinase Inhibitor Scaffold

The 4-anilinoquinazoline framework, readily synthesized from this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Many FDA-approved drugs for cancer treatment, such as Gefitinib and Erlotinib, are based on this core structure.

Mechanism of Action

The quinazoline ring acts as a bioisostere for the adenine base of ATP, allowing it to bind in the enzyme's ATP-binding pocket. The substituent at the 4-position (introduced via SNAr) projects into a specific region of the kinase, while modifications at the 7-position (introduced via cross-coupling) can be used to enhance potency, improve pharmacokinetic properties, or achieve selectivity against other kinases. The strategic placement of halogens on the scaffold provides the necessary handles for these critical modifications.[8][9]

Caption: Role of the quinazoline scaffold in kinase inhibition.

PART 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation.

-

Handling: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry place, as specified by the manufacturer (typically 2-8°C under an inert atmosphere).[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in drug discovery. Its well-defined and differential reactivity at the C4 and C7 positions provides a reliable and logical pathway for the synthesis of complex molecular architectures. For research teams engaged in the development of kinase inhibitors and other targeted therapeutics, a mastery of the chemistry of this scaffold is an invaluable asset, enabling the rapid and efficient generation of novel drug candidates.

References

- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.

- This compound CAS#: 573675-55-5.

- This compound (C8H4BrClN2). PubChemLite. [Link]

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

- Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | 573675-55-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, CasNo.573675-55-5 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline (CAS 573675-55-5): A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Oncology

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This benzo-fused N-heterocyclic framework is particularly prominent in the development of targeted anticancer therapies.[1][2] A significant number of approved and investigational drugs feature the quinazoline core, most notably as inhibitors of receptor tyrosine kinases (RTKs) which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[1] The compound 7-Bromo-4-chloroquinazoline (CAS 573675-55-5) emerges as a key intermediate and a promising candidate for further development within this class of therapeutic agents. Its strategic halogenation provides reactive handles for the synthesis of diverse derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanisms of action, and experimental considerations for this compound, positioning it as a valuable tool in the design of next-generation targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 573675-55-5 | [3] |

| Molecular Formula | C₈H₄BrClN₂ | [3] |

| Molecular Weight | 243.49 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Predicted pKa | 0.09 ± 0.30 | [3] |

| Predicted LogP | 3.0457 | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization for further chemical elaboration. A common and effective method involves the chlorination of the corresponding quinazolinone precursor.

General Synthetic Protocol

A general and scalable procedure for the synthesis of this compound from 7-bromo-3,4-dihydroquinazolin-4-one has been reported.[4]

Step-by-Step Methodology:

-

Suspend 7-bromo-3H-quinazolin-4-one in phosphorus oxychloride (POCl₃).

-

Slowly add N,N-diisopropylethylamine (DIPEA) to the suspension.

-

Heat the reaction mixture at reflux (approximately 115 °C) for several hours.

-

Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃.

-

Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by filtration over a pad of silica gel or by recrystallization to obtain pure this compound.

Potential Mechanisms of Action and Therapeutic Applications

While specific biological data for this compound is not extensively published, the quinazoline scaffold is a well-validated pharmacophore in oncology, primarily targeting key signaling pathways involved in cancer progression.[5] The antitumor potential of this compound is therefore inferred from the activities of its derivatives and structurally related compounds.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives, which can be synthesized from this compound, are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

-

EGFR Inhibition: EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[6] Quinazoline-based inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, blocking its downstream signaling.[2] The 7-bromo substitution can be a key feature in enhancing the binding affinity and selectivity of these inhibitors.[7]

-

VEGFR Inhibition: VEGFRs, particularly VEGFR-2, play a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Inhibition of VEGFR-2 by quinazoline derivatives can effectively suppress tumor growth and metastasis.[9]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a common event in cancer.[10] Substituted quinazolines have been developed as inhibitors of PI3K, Akt, or mTOR, thereby inducing apoptosis and inhibiting tumor progression.[11] The this compound core can serve as a starting point for the design of novel inhibitors targeting this critical pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, a series of in vitro and in vivo assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

To determine if a compound directly inhibits the activity of a specific kinase (e.g., EGFR, VEGFR-2, PI3K), in vitro kinase assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. Various formats are available, including radiometric assays, fluorescence-based assays, and ELISA-based assays.

In Vivo Tumor Xenograft Studies

To evaluate the antitumor efficacy of a compound in a living organism, tumor xenograft models are commonly used.

Step-by-Step Methodology:

-

Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (and vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated heterocyclic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound stands as a highly valuable and versatile building block in the field of medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its strategic halogenation at the 7- and 4-positions of the quinazoline core provides a platform for the synthesis of a diverse library of derivatives. The well-documented importance of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, including those mediated by EGFR, VEGFR, and PI3K/Akt, strongly suggests the therapeutic potential of compounds derived from this intermediate. Future research should focus on the synthesis of novel 7-bromo-4-substituted quinazoline derivatives and their comprehensive biological evaluation. Such studies will be instrumental in elucidating specific structure-activity relationships and identifying lead compounds with potent and selective antitumor activity for further preclinical and clinical development.

References

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Talebi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]

- ResearchGate. (2022). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway.

- MDPI. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- He, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 667634. [Link]

- de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2598–2609. [Link]

- Krasavin, M., et al. (2022).

- Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(3), 1284-1314. [Link]

- Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 239, 114529. [Link]

- BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.

- ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.

- MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- Otava Chemicals. (n.d.). VEGFR inhibitor.

- Chen, J., et al. (2019). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. OncoTargets and Therapy, 12, 1055–1064. [Link]

- El-Sayed, N. N. E., et al. (2022). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338–1355. [Link]

- Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 941–951. [Link]

- Kumar, A., et al. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6310–6313. [Link]

- Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 239, 114529. [Link]

- Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 218, 113388. [Link]

- Park, K. D., et al. (2012). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry, 10(44), 8866–8874. [Link]

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Lindsley, C. W., et al. (2008). The PI3K/Akt pathway: recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors. Current Cancer Drug Targets, 8(1), 7–18. [Link]

- Faghih, Z., et al. (2022).

- MDPI. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment.

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

- El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]

- PubChem. (n.d.). 7-Bromo-2-chloroquinazoline.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-Bromo-4-chloroquinazoline from 7-bromo-3H-quinazolin-4-one: A Guide for Medicinal Chemists

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-4-chloroquinazoline, a critical building block in modern drug discovery. We delve into the strategic importance of this intermediate, elucidate the underlying reaction mechanism, present a detailed and validated experimental protocol, and address critical safety and troubleshooting considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the reliable synthesis of this valuable quinazoline derivative. The core of the synthesis involves the chlorination and dehydration of 7-bromo-3H-quinazolin-4-one using phosphorus oxychloride (POCl₃), a powerful but hazardous reagent that demands meticulous handling. By understanding the two-stage reaction mechanism involving an initial phosphorylation followed by nucleophilic substitution, chemists can optimize reaction conditions to maximize yield and purity while ensuring operational safety.

Introduction: The Strategic Importance of this compound in Drug Discovery

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Among quinazoline derivatives, 4-anilinoquinazolines have been extensively investigated as potent antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3]

This compound emerges as a particularly strategic intermediate for several reasons:

-

Dual Functionality for Diversification: The molecule possesses two distinct reactive sites. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine, alcohol, or thiol moieties.[2]

-

Orthogonal Reactivity: The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[4] This enables the installation of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.

-

Proven Therapeutic Relevance: The presence of a halogen at the C6 or C7 position of the quinazoline ring has been linked to enhanced antiproliferative activity in several classes of kinase inhibitors.[2][3]

This dual and orthogonal reactivity makes this compound an exceptionally versatile platform for building diverse chemical libraries and synthesizing complex, highly functionalized drug candidates.[5][6]

Reaction Mechanism and Theoretical Considerations

The conversion of the amide functionality in 7-bromo-3H-quinazolin-4-one to the corresponding 4-chloro derivative is not a simple dehydration. The reaction with phosphorus oxychloride (POCl₃) proceeds through a well-studied, two-stage mechanism that requires careful control of temperature and basicity to prevent the formation of unwanted byproducts.[7][8]

Stage 1: Base-Mediated Phosphorylation The reaction is initiated by the nucleophilic attack of the exocyclic oxygen atom of the quinazolinone onto the electrophilic phosphorus atom of POCl₃. This initial step is greatly facilitated by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The base serves two critical functions: it acts as a proton scavenger and promotes the formation of a highly reactive O-phosphorylated intermediate. This phosphorylation occurs readily at lower temperatures (e.g., < 25 °C).[7][8] Critically, maintaining basic conditions during this stage is essential to suppress the formation of "pseudodimers," which can arise from the reaction of the phosphorylated intermediate with unreacted starting material.[9]

Stage 2: Nucleophilic Substitution by Chloride Once the O-phosphorylated intermediate is formed, the system is heated (typically to 70–115 °C).[7][10] At this elevated temperature, a chloride ion (Cl⁻), present in the reaction mixture from POCl₃, acts as a nucleophile. It attacks the C4 position, which has been rendered highly electrophilic by the phosphorylated leaving group. This SNAr-type reaction results in the formation of the aromatic this compound product and a phosphate byproduct.[7][8]

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is based on established literature procedures and is designed for the synthesis of this compound on a laboratory scale.[10][11] Extreme caution must be exercised when handling phosphorus oxychloride.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. | Purity | Notes |

| 7-bromo-3H-quinazolin-4-one | 606-56-4 | 225.04 g/mol | ≥97% | Must be thoroughly dried before use. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Use freshly opened bottle or distilled. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | ≥99% | Anhydrous grade. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | For extraction. |

| Crushed Ice / Deionized Water | N/A | 18.02 g/mol | N/A | For quenching and washing. |

| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | N/A | For drying. |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Dropping funnel for controlled addition of liquids.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

-

TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring.

Step-by-Step Synthesis Workflow

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: Assemble the three-neck flask with the condenser and nitrogen inlet in a certified chemical fume hood. Ensure all glassware is oven-dried to be free of moisture.

-

Reagent Charging: To the flask, add 7-bromo-3H-quinazolin-4-one (e.g., 10.0 g, 44.4 mmol).

-

Solvent/Reagent Addition: Add phosphorus oxychloride (POCl₃) (e.g., 55 mL) to the flask. The quinazolinone will form a suspension.

-

Base Addition: Begin stirring the suspension and cool the flask in an ice-water bath. Slowly add DIPEA (e.g., 9.3 mL, 53.3 mmol, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes. The temperature should be maintained below 20 °C during the addition.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 115 °C using the heating mantle.

-

Reaction Monitoring: Maintain the temperature and stir for 3-4 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Work-up: Quenching: In a separate large beaker, prepare a slurry of crushed ice (approx. 500 g). CAUTION: This step is highly exothermic and releases HCl gas. Perform in the back of the fume hood with the sash lowered. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

-

Extraction: Once all the ice has melted, transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (DCM) (e.g., 3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) to afford this compound as a solid.[10]

Quantitative Data and Yield Analysis

| Parameter | Value | Molar Equivalent | Notes |

| 7-bromo-3H-quinazolin-4-one | 10.0 g (44.4 mmol) | 1.0 eq | Limiting Reagent |

| Phosphorus Oxychloride (POCl₃) | 55 mL | ~8.5 eq | Used as both reagent and solvent |

| DIPEA | 9.3 mL (53.3 mmol) | 1.2 eq | Catalytic base |

| Reaction Temperature | 115 °C | N/A | Reflux temperature of POCl₃ is ~106°C |

| Reaction Time | 3-4 hours | N/A | Monitor by TLC/LC-MS for completion |

| Expected Yield | ~80-90% | N/A | Yields of 87% have been reported.[10] |

Safety, Handling, and Waste Disposal

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

Hazard Identification

| Chemical | Primary Hazards |

| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water to produce toxic HCl gas. [12][13][14] |

| DIPEA | Flammable liquid, causes severe skin burns and eye damage, harmful if swallowed or inhaled. |

| Dichloromethane (DCM) | Suspected of causing cancer, causes skin and eye irritation. |

Critical Safety Protocols for Phosphorus Oxychloride (POCl₃)

-

Engineering Controls: All manipulations must be performed within a certified, high-performance chemical fume hood.[15]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory:

-

Respiratory Protection: A respirator with an appropriate acid gas cartridge may be necessary, especially during quenching.[12]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[14][15]

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

-

-

Handling: POCl₃ is extremely sensitive to moisture.[15] Avoid all contact with water. Work away from sinks or any water source. Have an appropriate spill kit (e.g., dry sand or inert absorbent) readily available.[13]

-

Waste Disposal: Unused POCl₃ and reaction waste must be disposed of as hazardous waste. Small residual amounts can be cautiously neutralized by slowly adding to a stirred, cooled solution of sodium bicarbonate, but this should only be done by experienced personnel.

Troubleshooting and Field-Proven Insights

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction / Low Yield | 1. Presence of moisture in the starting material or glassware.[16]2. Insufficient reaction time or temperature.3. Degradation of POCl₃ reagent. | 1. Dry the 7-bromo-3H-quinazolin-4-one in a vacuum oven before use. Ensure all glassware is flame- or oven-dried.2. Monitor the reaction by TLC/LC-MS and only proceed to work-up upon full conversion.3. Use a fresh bottle of POCl₃ or distill it before use. |

| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high or heating was too rapid.2. Incorrect order of addition (heating before phosphorylation is complete). | 1. Ensure controlled heating and maintain the target temperature.2. Strictly follow the protocol: perform the base-mediated phosphorylation at low temperature before heating the reaction to 115 °C. |

| Violent or Uncontrolled Quenching | 1. Quenching the reaction mixture while it is still hot.2. Adding water/ice too quickly to the reaction mixture. | 1. Always allow the reaction mixture to cool completely to room temperature before quenching.2. Pour the reaction mixture slowly onto a large excess of ice with vigorous stirring. Never add water to the reaction mixture. |

Conclusion

The synthesis of this compound from its quinazolinone precursor is a robust and high-yielding transformation that provides access to a highly valuable intermediate for drug discovery. Success hinges on a clear understanding of the two-stage reaction mechanism and, most importantly, on the strict observance of safety protocols when handling phosphorus oxychloride. By implementing the detailed procedures and troubleshooting advice outlined in this guide, researchers can confidently and safely produce this key building block for the development of next-generation therapeutics.

References

- K-Y. Lee, et al. POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. [Link]

- Figshare. POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

- ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

- ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]

- Semantic Scholar.

- ResearchGate.

- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- Air Liquide Malaysia.

- International Labour Organization. ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

- Patsnap. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. [Link]

- NJ.gov. Hazard Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]

- NIH National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

- NIH National Center for Biotechnology Information. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. [Link]

- NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

- MDPI. Quinazolin-4(3H)

- NIH National Center for Biotechnology Information. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, CasNo.573675-55-5 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 573675-55-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. my.airliquide.com [my.airliquide.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloroquinazoline: Appearance and Solubility Profile

An In-depth Technical Guide

Abstract

7-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that serves as a critical intermediate and building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a detailed examination of the physical appearance and solubility profile of this compound, offering both theoretical predictions and practical, field-proven methodologies for its handling and use in a research setting. The document is intended for researchers, chemists, and drug development professionals who require reliable data for experimental design, reaction optimization, and formulation development.

Core Physicochemical Identifiers

Precise identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity whose properties are directly linked to its structure. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 573675-55-5 | [1][2][3][5] |

| Molecular Formula | C₈H₄BrClN₂ | [1][3][5][6] |

| Molecular Weight | 243.49 g/mol | [5][6] |

| Canonical SMILES | ClC1=C2C=CC(Br)=CC2=NC=N1 | [5] |

| InChIKey | VLZJBXYXSWZAJQ-UHFFFAOYSA-N | [3] |

Physical Appearance and Solid-State Characteristics

In its solid state, this compound is typically supplied as a white to off-white powder or crystalline solid .[1][2][4]

2.1 Causality and Experimental Insight

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that dictates its utility in both synthetic reactions and biological assays. The solubility of this compound is governed by its rigid, aromatic structure and the presence of electronegative halogen substituents.

3.1 Theoretical Solubility Assessment from Molecular Descriptors

Computational models provide a robust framework for predicting a compound's behavior in various solvents. The key descriptors for this compound point towards poor aqueous solubility and a preference for organic solvents.

-

LogP (Octanol-Water Partition Coefficient): With a predicted XLogP3 value of approximately 3.0 to 3.2, this compound is significantly lipophilic ("fat-loving").[5][6] This high value indicates that it will preferentially partition into non-polar, organic environments over aqueous ones.

-

Topological Polar Surface Area (TPSA): The TPSA is calculated to be a low 25.8 Ų.[5] TPSA is a measure of the surface area of a molecule contributed by polar atoms (in this case, the two nitrogen atoms). A low TPSA, coupled with a high LogP, is a strong predictor of poor aqueous solubility, as the molecule has limited capacity for favorable interactions with polar water molecules.

-

Hydrogen Bonding Capacity: The molecule contains two hydrogen bond acceptors (the quinazoline nitrogens) but no hydrogen bond donors.[5] This asymmetry in hydrogen bonding capability further limits its ability to integrate into the highly structured hydrogen-bonding network of water, thereby reducing its aqueous solubility.

3.2 Recommended Solvents and Predicted Solubility

Based on the theoretical assessment and extensive field experience with similar heterocyclic compounds, a qualitative solubility profile can be established. This information is vital for preparing stock solutions for chemical reactions or biological screening.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Use |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvating power for a wide range of organic compounds. Ideal for preparing high-concentration stock solutions for biological assays. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, often used in organic synthesis as a reaction solvent. |

| Dichloromethane (DCM) | Non-polar | Soluble | Good for extractions and chromatography; its volatility allows for easy removal. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organic reactions involving organometallics and other sensitive reagents. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The polar protic nature is less favorable for this lipophilic molecule compared to aprotic solvents. Solubility is likely limited. |

| Water | Polar Protic | Insoluble | As predicted by the high LogP and low TPSA, solubility in aqueous buffers is expected to be very low.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, an experimental workflow is necessary. The shake-flask method is a gold-standard, self-validating protocol for determining thermodynamic solubility. It is designed to ensure that an equilibrium between the dissolved and undissolved solid is achieved.

4.1 Workflow for Solubility Assessment

The following diagram outlines the logical steps involved in the experimental determination of solubility.

Sources

- 1. This compound, CasNo.573675-55-5 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 573675-55-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

The Quinazoline Core: A Comprehensive Guide to its Fundamental Reactivity for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its prevalence in a multitude of biologically active compounds, including approved drugs for cancer therapy such as gefitinib and erlotinib, underscores its importance. The unique electronic architecture of the quinazoline nucleus imparts a rich and diverse reactivity, making it a versatile template for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the quinazoline core, offering field-proven insights and detailed methodologies for its strategic functionalization.

Electronic Structure and General Reactivity Principles

The fusion of the electron-rich benzene ring with the electron-deficient pyrimidine ring creates a unique electronic landscape within the quinazoline molecule. The two nitrogen atoms in the pyrimidine ring are not equivalent and exert a significant electron-withdrawing effect, rendering the pyrimidine ring susceptible to nucleophilic attack. Conversely, the benzene portion of the molecule is more prone to electrophilic substitution.

The reactivity of substituted quinazolines is profoundly influenced by the nature and position of these substituents. Electron-donating groups on the benzene ring can enhance electrophilic substitution, while electron-withdrawing groups can further activate the pyrimidine ring towards nucleophilic attack.

Electrophilic Aromatic Substitution: Targeting the Benzene Ring

The pyrimidine ring in quinazoline is generally resistant to electrophilic attack due to the deactivating effect of the two nitrogen atoms. Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring.

Regioselectivity of Electrophilic Attack

Theoretical and experimental studies have established a clear order of reactivity for electrophilic substitution on the unsubstituted quinazoline core. The positions on the benzene ring are attacked in the following order of preference: 8 > 6 > 5 > 7.[2] This regioselectivity is governed by the ability of the heterocyclic nitrogen atoms to stabilize the resulting sigma complex (Wheland intermediate).

Nitration of the Quinazoline Core

Nitration is the most well-documented electrophilic substitution reaction of quinazoline. Treatment of quinazoline with a nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, typically yields the 6-nitroquinazoline as the major product.[3] The conditions for these reactions can be harsh, and obtaining dinitro-substituted products often requires an excess of the nitrating agent and elevated temperatures.[3]

Diagram: Mechanism of Nitration of Quinazoline

Caption: Electrophilic nitration of the quinazoline core.

Nucleophilic Aromatic Substitution: The Electron-Deficient Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes the quinazoline core highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups.

The Intrinsic Reactivity of C4 vs. C2

In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][4][5] This enhanced reactivity can be attributed to:

-

Greater Electron Deficiency: While both positions are electron-poor, computational studies, including Density Functional Theory (DFT) calculations, have shown that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack.[1][6]

-

Stabilization of the Meisenheimer Intermediate: The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the adjacent N3 atom, providing significant resonance stabilization. Attack at C2 results in a less stable intermediate.

This inherent reactivity difference allows for the selective functionalization of the C4 position under milder conditions, while substitution at C2 often requires more forcing conditions, such as higher temperatures.[5]

Diagram: Nucleophilic Attack at C4 vs. C2 of 2,4-Dichloroquinazoline

Caption: Regioselectivity of nucleophilic substitution on 2,4-dichloroquinazoline.

Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach to Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized quinazolines, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated quinazolines, particularly chloro- and bromo-derivatives, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organic halide, is widely used for the arylation and vinylation of the quinazoline core. Palladium catalysts, in conjunction with suitable phosphine ligands, are typically employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of aminoquinazolines. This palladium-catalyzed reaction couples an amine with an aryl halide.

Other Cross-Coupling Reactions

Other notable cross-coupling reactions employed in quinazoline chemistry include the Sonogashira coupling (for the introduction of alkynyl groups), the Heck reaction (for vinylation), and the Stille coupling.

Table: Common Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

| Reaction | Bond Formed | Typical Substrates | Catalyst System (Example) |

| Suzuki-Miyaura | C-C (aryl, vinyl) | Chloro- or Bromoquinazolines, Boronic Acids | Pd(OAc)₂, SPhos, K₂CO₃ |

| Buchwald-Hartwig | C-N | Chloro- or Bromoquinazolines, Amines | Pd₂(dba)₃, BINAP, NaOtBu |

| Sonogashira | C-C (alkynyl) | Iodo- or Bromoquinazolines, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | C-C (vinyl) | Iodo- or Bromoquinazolines, Alkenes | Pd(OAc)₂, PPh₃, Et₃N |

Cycloaddition Reactions: Building Fused Ring Systems

The quinazoline core can participate in cycloaddition reactions, providing access to complex, fused heterocyclic systems. Both the pyrimidine and benzene rings can be involved, depending on the reaction type and substitution pattern.

Diels-Alder Reactions

Quinazoline derivatives can act as dienophiles in Diels-Alder reactions, particularly when activated with electron-withdrawing groups.[7][8][9][10] These [4+2] cycloadditions are valuable for the construction of novel polycyclic frameworks. Aza-Diels-Alder reactions, where an imine acts as the dienophile, have also been employed in the synthesis of quinazoline derivatives.[11]

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition reactions offer a powerful route to five-membered heterocyclic rings fused to the quinazoline core.[12][13][14][15][16] For instance, zwitterionic intermediates generated from quinazolinone derivatives can react with various dipolarophiles to yield complex annulated products.[12][14]

Diagram: General Scheme for 1,3-Dipolar Cycloaddition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels-Alder Reaction [organic-chemistry.org]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipolar Cycloaddition Reactions with Quinazolinones: a New Synthesis of Azoloquinazolinone Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sci-hub.se [sci-hub.se]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Harnessing the Quinazoline Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its inherent stability and versatile substitution patterns have enabled the development of a multitude of therapeutic agents across various disease areas. This guide provides an in-depth exploration of the quinazoline scaffold, intended for researchers and drug development professionals. We will dissect the synthetic strategies, explore the diverse mechanisms of action, analyze structure-activity relationships (SAR), and highlight its successful translation into clinically approved medicines, particularly in oncology.

Introduction: The Significance of the Quinazoline Core

Quinazoline, a heterocyclic compound with the chemical formula C8H6N2, is a cornerstone in the development of pharmacologically active molecules.[3] First synthesized in 1895, this scaffold is not only a synthetic marvel but is also found in over 200 naturally occurring alkaloids.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4][5][6][7] The adaptability of the quinazoline ring system allows for precise modifications, making it a favored template in the design of targeted therapies.[4]

The therapeutic success of quinazoline derivatives is exemplified by several FDA-approved drugs, which underscores the scaffold's clinical relevance and potential for future drug discovery endeavors.[8][9][10]

Synthetic Strategies: Building the Quinazoline Core

The construction of the quinazoline framework is a well-established area of organic synthesis, with several named reactions and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Routes

The Niementowski quinazoline synthesis is a cornerstone method, typically involving the condensation of anthranilic acids with amides at high temperatures to yield 4(3H)-quinazolinones.[11] While robust, this method often requires harsh conditions. The first synthesis of the quinazoline nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen.[11]

Modern and Efficient Methodologies

To overcome the limitations of classical methods, contemporary approaches focus on milder conditions, higher yields, and greater functional group tolerance.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolines and quinazolinones, often leading to shorter reaction times and improved yields.[11][12]

-

Metal-Catalyzed Reactions: Copper-catalyzed one-pot syntheses have been developed for the efficient construction of various quinazoline derivatives.[13]

-

Multi-Component Reactions (MCRs): MCRs offer an eco-friendly and efficient approach to generate molecular diversity, and have been successfully applied to the synthesis of quinazolinone derivatives.[14]

Example Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a general, catalyst- and solvent-free method for the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave irradiation.[12]

Step 1: Reactant Preparation

-

In a microwave-safe vessel, combine the 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).

Step 2: Microwave Irradiation

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 120 W) and temperature (e.g., 100°C) for a predetermined time (typically 5-15 minutes), monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

-

After cooling, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Causality: The use of microwave irradiation significantly accelerates the reaction by efficiently heating the polar reactants, leading to a rapid cyclocondensation cascade. The absence of a solvent simplifies the work-up and aligns with green chemistry principles.

Mechanism of Action and Biological Activities

The pharmacological diversity of quinazoline derivatives stems from their ability to interact with a wide array of biological targets.

Anticancer Activity

The most prominent therapeutic application of quinazolines is in oncology.[4][8] Their anticancer effects are mediated through several mechanisms:

-

Kinase Inhibition: Many quinazoline-based drugs are potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[8][15] They act as ATP-competitive inhibitors, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[16]

-

Tubulin Polymerization Inhibition: Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][15]

-

PARP Inhibition: Some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent inhibitory activity against Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: Quinazolines can inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][15]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Below is a diagram illustrating the mechanism of action of quinazoline-based EGFR inhibitors.

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

Antimicrobial and Other Activities

Beyond cancer, quinazoline derivatives exhibit a broad spectrum of pharmacological activities.[3] Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, and the presence of a halogen at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activity.[1] They have been investigated as:

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinazoline scaffold has provided crucial insights into the structural requirements for potent biological activity.

SAR of Quinazoline-Based EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs).[17]

-

The Quinazoline Core: The nitrogen atoms at positions 1 and 3 are critical for binding to the hinge region of the EGFR kinase domain through hydrogen bonds.[17]

-

Substitution at C4: A substituted aniline moiety at the C4 position is a common feature of many potent EGFR inhibitors.

-

Substitutions at C6 and C7: The introduction of small, electron-donating groups, such as methoxy groups, at the C6 and C7 positions generally enhances activity.[17] The presence of a basic side chain at these positions can also play a significant role in cytotoxicity.[8]

Experimental Workflow: SAR Study of Novel Quinazoline Derivatives

This workflow outlines the typical steps involved in an SAR study.

Caption: A typical workflow for a structure-activity relationship study.

Therapeutic Applications and FDA-Approved Drugs

The clinical success of quinazoline derivatives is most evident in the field of oncology, with several drugs approved by the U.S. Food and Drug Administration (FDA).[8][9]

| Drug Name (Brand Name) | Target(s) | FDA Approval Year | Indication |

| Gefitinib (Iressa®) | EGFR | 2003 | Non-Small Cell Lung Cancer (NSCLC)[8][16] |

| Erlotinib (Tarceva®) | EGFR | 2004 | NSCLC, Pancreatic Cancer[8][16] |

| Lapatinib (Tykerb®) | EGFR, HER2 | 2007 | Breast Cancer[8][16] |

| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer[8] |

| Afatinib (Gilotrif®) | EGFR, HER2 (irreversible) | 2013 | NSCLC[8][16] |

These drugs have significantly improved patient outcomes, particularly in cancers driven by specific genetic mutations.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities make it an enduringly attractive template for the design of novel therapeutics. Future research will likely focus on:

-

Development of next-generation inhibitors: Overcoming drug resistance is a major challenge, and efforts are ongoing to design quinazoline derivatives that are effective against resistant mutants.

-

Exploration of new therapeutic areas: The broad biological activity of quinazolines suggests their potential in treating a wider range of diseases beyond cancer.

-

Design of dual- or multi-target inhibitors: Targeting multiple pathways simultaneously may offer synergistic therapeutic benefits and a lower likelihood of resistance.

The rich history and continued success of quinazoline derivatives in medicinal chemistry firmly establish this scaffold as a cornerstone of modern drug discovery.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

- Recent advances in the biological activity of quinazoline. (URL: [Link])

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

- Synthesis of Medicinally Important Quinazolines and Their Deriv

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv

- Biological activities of recent advances in quinazoline. (URL: [Link])

- FDA approved quinazoline derivatives as anticancer drugs. (URL: [Link])

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

- Structure activity relationship (SAR)

- (PDF)

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (URL: [Link])

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (URL: [Link])

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (URL: [Link])

- Quinazoline - Wikipedia. (URL: [Link])

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

- Quinazoline derivatives: synthesis and bioactivities. (URL: [Link])

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (URL: [Link])

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (URL: [Link])

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (URL: [Link])

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (URL: [Link])

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 15. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 16. Quinazoline - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

7-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative that has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural arrangement, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. The quinazoline scaffold itself is a well-established pharmacophore, forming the core of numerous approved drugs, most notably kinase inhibitors. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its significant role in the design and discovery of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.

Core Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | [1][2][3] |

| Molecular Weight | 243.49 g/mol | [1][2][3] |

| CAS Number | 573675-55-5 | [1][2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| pKa (Predicted) | 0.09 ± 0.30 | [3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Data

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the substitution pattern of the quinazoline ring. While a complete, assigned spectrum with coupling constants can be found in specialized databases, a representative description is as follows: The spectrum is expected to show three aromatic protons. The proton at position 2 will appear as a singlet, typically at the most downfield chemical shift. The protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will appear as a doublet, coupled to the proton at C6. The presence of the bromine atom at C7 will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms. Carbons directly attached to these heteroatoms (C4, C7, C8a, and C4a) will be significantly deshielded.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 242 and 244 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom, and a further isotopic pattern due to the bromine atom (M⁺ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of chlorine and bromine radicals, as well as the cleavage of the quinazoline ring system.[5][6][7]

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use in medicinal chemistry. A common and effective method involves the chlorination of the corresponding quinazolinone precursor.

Experimental Protocol: Chlorination of 7-Bromo-3,4-dihydroquinazolin-4-one

This protocol is based on established literature procedures for the conversion of quinazolinones to 4-chloroquinazolines.[4]

Diagram of the Synthesis Workflow:

Caption: Synthetic route to this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, suspend 7-bromo-3,4-dihydroquinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Addition of Base: To the suspension, add N,N-diisopropylethylamine (DIPEA, ~1.5-2.0 eq) dropwise at room temperature. The use of a hindered amine base like DIPEA helps to neutralize the HCl generated during the reaction without competing in nucleophilic substitution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-